2-Pyrrolidineethanol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

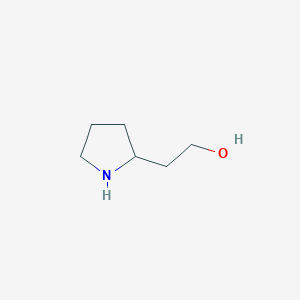

Structure

3D Structure

特性

IUPAC Name |

2-pyrrolidin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c8-5-3-6-2-1-4-7-6/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXVADSBLRIAIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941163 | |

| Record name | 2-(Pyrrolidin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19432-88-3 | |

| Record name | 2-Pyrrolidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19432-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine-2-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019432883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Pyrrolidin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidine-2-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Pyrrolidineethanol: Chemical Properties, Structure, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of 2-Pyrrolidineethanol. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.

Chemical Properties and Structure

This compound, also known as 2-(Pyrrolidin-2-yl)ethanol, is a heterocyclic organic compound. Its structure consists of a pyrrolidine ring substituted at the 2-position with an ethanol group.

Physicochemical Properties

The key physicochemical properties of this compound and its N-methylated derivative, 1-Methyl-2-pyrrolidineethanol, are summarized in the tables below. This data is essential for understanding the compound's behavior in various experimental and physiological conditions.

Table 1: Chemical Identification of this compound and Related Compounds

| Identifier | This compound | 1-Methyl-2-pyrrolidineethanol |

| IUPAC Name | 2-(Pyrrolidin-2-yl)ethan-1-ol[1] | 2-(1-methylpyrrolidin-2-yl)ethanol[2][3] |

| CAS Number | 19432-88-3[1] | 67004-64-2[2][3][4] |

| Molecular Formula | C6H13NO[1] | C7H15NO[2][3] |

| SMILES String | C1CC(NC1)CCO[5] | CN1CCCC1CCO[2][3] |

| InChI Key | JZXVADSBLRIAIB-UHFFFAOYSA-N[1] | FYVMBPXFPFAECB-UHFFFAOYSA-N[2][3] |

Table 2: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 1-Methyl-2-pyrrolidineethanol |

| Molecular Weight | 115.17 g/mol [1] | 129.20 g/mol [2][3] |

| Boiling Point | 678-680 °C at 0.03 Torr[1] | 110-112 °C at 14 mmHg[3] |

| Density | 1.0117 g/cm³[1] | 0.951 g/mL at 25 °C[3] |

| pKa | 15.03 ± 0.10 (Predicted)[1] | Not available |

| Solubility | No data available | No data available |

Experimental Protocols

A detailed, publicly available experimental protocol specifically for the synthesis of this compound could not be identified in the searched literature. However, a common synthetic route to similar 2-substituted pyrrolidines involves the reduction of the corresponding functional group. For instance, the synthesis of 2-pyrrolidinemethanol (prolinol) is often achieved through the reduction of the amino acid proline.[6] A plausible, though unverified, synthetic approach to this compound could involve the reduction of 2-pyrrolidineacetic acid or its esters.

Biological Activity and Signaling Pathways

This compound has been identified as a potential inhibitor of the c-Kit kinase.[1] c-Kit is a receptor tyrosine kinase that plays a crucial role in cell signaling pathways controlling cell survival, proliferation, and differentiation.[7] Dysregulation of c-Kit signaling, often due to mutations, is implicated in various cancers, making it an important therapeutic target.[7]

c-Kit Signaling Pathway and Inhibition

The binding of the ligand, stem cell factor (SCF), to the extracellular domain of c-Kit induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, which promote cell proliferation and survival.

Inhibitors of c-Kit, such as this compound, are thought to bind to the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues. This blockage of autophosphorylation halts the downstream signaling cascade, thereby inhibiting the pro-proliferative and anti-apoptotic signals.

Below is a diagram illustrating the general c-Kit signaling pathway and the point of inhibition by a kinase inhibitor like this compound.

Conclusion

This compound is a small molecule with potential therapeutic applications as a c-Kit kinase inhibitor. This guide has summarized its key chemical and physical properties and provided an overview of its likely mechanism of action. Further research is warranted to elucidate its precise binding mode with c-Kit and to develop detailed and optimized synthetic protocols. The information presented herein serves as a valuable resource for scientists and researchers engaged in the discovery and development of novel therapeutics targeting cancer and other diseases associated with aberrant c-Kit signaling.

References

- 1. N-(2-Hydroxyethyl)-2-pyrrolidone synthesis - chemicalbook [chemicalbook.com]

- 2. dbt.univr.it [dbt.univr.it]

- 3. Identification of novel c-Kit inhibitors from natural sources using virtual screening and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme [pubmed.ncbi.nlm.nih.gov]

- 5. Virtual Screening and Molecular Docking: Discovering Novel c-KIT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 2-Pyrrolidineethanol and Its Derivatives

Introduction

The term "2-Pyrrolidineethanol" can refer to several distinct chemical entities, each with unique properties and applications in research and drug development. This ambiguity necessitates a clear delineation of the specific isomers and derivatives to ensure accurate experimental design and interpretation. This technical guide provides a comprehensive overview of the core compounds associated with this name, focusing on their chemical properties, applications, and relevant experimental protocols for researchers, scientists, and drug development professionals. The primary compounds covered are pyrrolidine-2-ethanol, its structural isomer 1-Pyrrolidineethanol (N-(2-Hydroxyethyl)pyrrolidine), and the N-substituted derivative 1-Methyl-2-pyrrolidineethanol.

Data Presentation: Core Compounds

The physicochemical properties of the key compounds are summarized below for easy comparison.

Table 1: Physicochemical Data for this compound and Related Compounds

| Property | pyrrolidine-2-ethanol | 1-Pyrrolidineethanol | 1-Methyl-2-pyrrolidineethanol |

| Structure | (Image of 2-position ethanol group) | (Image of 1-position ethanol group) | (Image of 1-methyl, 2-ethanol group) |

| CAS Number | 19432-88-3 | 2955-88-6 | 67004-64-2 |

| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO | C₇H₁₅NO |

| Molecular Weight | 115.17 g/mol | 115.17 g/mol [1] | 129.20 g/mol |

| Synonyms | 2-(Pyrrolidin-2-yl)ethanol | N-(2-Hydroxyethyl)pyrrolidine, Epolamine[1] | N-Methyl-2-pyrrolidineethanol |

| Appearance | - | Colourless liquid[1] | Clear yellow to brownish liquid |

| Boiling Point | - | 79-81°C[1] | 110-112°C (14 mmHg) |

| Density | - | 0.985 g/cm³[1] | 0.951 g/mL at 25°C |

| Solubility | - | Partly soluble in water; Soluble in alcohol, ether, benzene[1] | - |

| Storage | 2-8°C | - | - |

Applications in Research and Drug Development

These pyrrolidine derivatives serve as crucial building blocks and intermediates in the synthesis of various pharmaceutical compounds.

-

pyrrolidine-2-ethanol (CAS 19432-88-3): This chiral molecule is noted for its potential use as an inhibitor of c-Kit kinase, a target in cancer therapy. Its primary application lies in asymmetric synthesis, where its stereocenter is valuable for creating enantiomerically pure molecules.

-

1-Pyrrolidineethanol (Epolamine) (CAS 2955-88-6): This compound is a key raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Its most prominent role is as a reagent in the synthesis of Diclofenac Epolamine, the active ingredient in products like Flector Patch.[2] This salt form of diclofenac exhibits greater water solubility and enhanced cutaneous absorption compared to other forms of the drug.[1]

-

1-Methyl-2-pyrrolidineethanol (CAS 67004-64-2): This derivative is an important pharmaceutical intermediate. It is notably used as a key precursor in the synthesis of Clemastine, an antihistamine.[3] It also serves as a British Pharmacopoeia reference standard for laboratory tests related to Clemastine tablets.

Experimental Protocols & Workflows

Detailed methodologies for the synthesis of active pharmaceutical ingredients (APIs) using these precursors are critical for drug development.

Detailed Methodology: Synthesis of Diclofenac Epolamine

This protocol describes the synthesis of Diclofenac Epolamine from Diclofenac Sodium on a laboratory scale.

Objective: To prepare high-purity Diclofenac Epolamine.

Materials:

-

Diclofenac Sodium

-

Ethyl Acetate

-

Methyl Isobutyl Ketone (or alternative organic solvent)

-

Water

-

A strong acid (e.g., HCl)

-

1-Pyrrolidineethanol (Epolamine)

Procedure:

-

Salt Dissolution: Dissolve the starting material, sodium diclofenac salt, in a solvent mixture of water and an organic solvent such as ethyl acetate.[4]

-

Acidification: Add a strong acid to the mixture. This protonates the diclofenac, forming the free diclofenac acid.

-

Phase Separation: The mixture will separate into two phases. Remove and discard the aqueous phase, retaining the organic phase which contains the diclofenac acid.[4]

-

Anhydrification: Ensure the remaining organic phase is anhydrous.

-

Salt Formation: Add 1-Pyrrolidineethanol (Epolamine) to the organic solution. The reaction should be maintained at a temperature between 55 - 60°C.[4]

-

Precipitation and Filtration: The product, Diclofenac Epolamine, will begin to precipitate. Cool the mixture to 0-5°C and filter the solid product under vacuum.[4]

-

Washing and Drying: Wash the collected solid with cold ethyl acetate and dry under vacuum at 40°C for approximately 18 hours.[4]

-

Analysis: The final product's purity can be verified by High-Performance Liquid Chromatography (HPLC), with expected purity not less than 99.80%.[4]

Synthetic Workflow: Clemastine Fumarate Synthesis

1-Methyl-2-pyrrolidineethanol is a precursor to a key intermediate in the synthesis of Clemastine. The general workflow is as follows:

-

Intermediate Preparation: 1-Methyl-2-pyrrolidineethanol is converted to N-methyl-2-(2-chloroethyl)pyrrolidine. This is typically achieved by treating a related precursor, N-methyl-2-(2-ethoxy)pyrrolidine, with a chlorinating agent like thionyl chloride.[3][5]

-

Coupling Reaction: The resulting N-methyl-2-(2-chloroethyl)pyrrolidine is reacted with 1-(4-chlorophenyl)-1-phenylethanol in the presence of a strong base, such as sodamide, to yield racemic clemastine.[3][5]

-

Resolution: The racemic mixture is resolved using a chiral resolving agent, like L-(+)-tartaric acid, in a solvent mixture (e.g., acetone and water) to isolate the desired (R,R)-enantiomer.[5]

-

Final Salt Formation: The resolved clemastine base is then treated with fumaric acid to form the final active pharmaceutical ingredient, clemastine fumarate.[5]

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the syntheses described above.

Caption: Logical workflow for the synthesis of Diclofenac Epolamine.

Caption: Logical workflow for the synthesis of Clemastine Fumarate.

References

- 1. N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol; 1-(2-Hydroxyethyl) pyrrolidine; 2-(1-Pyrrolidino) ethanol; 2-(1-Pyrrolidinyl) ethanol [mallakchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]

- 4. WO2010069397A1 - Process for the preparation of diclofenac epolamine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to (R)-(-)-2-Pyrrolidinemethanol and (S)-(+)-2-Pyrrolidinemethanol: Properties, Synthesis, and Applications in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-2-Pyrrolidinemethanol and (S)-(+)-2-Pyrrolidinemethanol, commonly known as D-prolinol and L-prolinol respectively, are pivotal chiral building blocks in the field of asymmetric synthesis. Derived from the naturally occurring amino acids D-proline and L-proline, these amino alcohols have found extensive application as chiral auxiliaries and ligands in a myriad of stereoselective transformations. Their utility is central to the development of enantiomerically pure pharmaceuticals and other complex chiral molecules. This technical guide provides a comprehensive overview of the physicochemical properties, detailed synthetic protocols, characterization methodologies, and key applications of these versatile chiral synthons.

Core Properties

The enantiomeric pair of 2-pyrrolidinemethanol exhibits identical physical and chemical properties in an achiral environment, differing only in their interaction with plane-polarized light. The quantitative data for both (R)-(-)-2-Pyrrolidinemethanol and (S)-(+)-2-Pyrrolidinemethanol are summarized in the tables below for easy comparison.

Physical and Chemical Properties

| Property | (R)-(-)-2-Pyrrolidinemethanol | (S)-(+)-2-Pyrrolidinemethanol |

| Synonyms | (R)-(-)-2-(Hydroxymethyl)pyrrolidine, D-Prolinol | (S)-(+)-2-(Hydroxymethyl)pyrrolidine, L-Prolinol |

| CAS Number | 68832-13-3[1] | 23356-96-9 |

| Molecular Formula | C₅H₁₁NO[1] | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol [1] | 101.15 g/mol |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |

| Boiling Point | 74-76 °C at 2 mmHg[1] | 74-76 °C at 2 mmHg |

| Density | 1.025 g/mL at 25 °C[1] | 1.025 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4849 | 1.4853 |

| Specific Optical Rotation ([α]20/D) | -31° (c = 1 in toluene)[1] | +31° (c = 1 in toluene) |

Spectroscopic Data

In achiral solvents, the NMR spectra of the two enantiomers are identical.

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.65 - 3.55 | m | 1H | H-2 | |

| ~3.50 - 3.40 | m | 1H | CH₂OH | |

| ~3.35 - 3.25 | m | 1H | CH₂OH | |

| ~3.05 - 2.95 | m | 1H | H-5 | |

| ~2.90 - 2.80 | m | 1H | H-5 | |

| ~2.00 (broad s) | 1H | OH | ||

| ~1.90 - 1.70 | m | 4H | H-3, H-4 |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| ~66.5 | CH₂OH | |

| ~60.5 | C-2 | |

| ~46.5 | C-5 | |

| ~28.0 | C-3 | |

| ~25.5 | C-4 |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Synthesis of (R)-(-)- and (S)-(+)-2-Pyrrolidinemethanol

The most prevalent and straightforward method for the synthesis of enantiomerically pure 2-pyrrolidinemethanol is the reduction of the corresponding enantiomer of the amino acid proline. (S)-(+)-2-Pyrrolidinemethanol is synthesized from L-proline, while (R)-(-)-2-Pyrrolidinemethanol is obtained from D-proline. Lithium aluminum hydride (LiAlH₄) is the most commonly used reducing agent for this transformation.[2]

General Experimental Protocol: Reduction of Proline with LiAlH₄

Materials:

-

L-proline or D-proline

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hydrochloric acid (for workup, optional)

-

Sodium hydroxide (for workup, optional)

Procedure:

-

Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere. The flask is cooled in an ice bath.

-

Addition of Proline: A solution or suspension of the corresponding proline enantiomer in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup (Fieser method): The reaction mixture is cooled in an ice bath. Cautiously and sequentially, water, 15% aqueous sodium hydroxide, and then more water are added dropwise to quench the excess LiAlH₄. This procedure results in the formation of a granular precipitate of aluminum salts, which can be easily filtered off.

-

Extraction and Drying: The resulting slurry is filtered, and the filter cake is washed thoroughly with THF or another suitable solvent like ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude 2-pyrrolidinemethanol. Further purification can be achieved by vacuum distillation to obtain the pure product.

Logical Flow of Synthesis:

Caption: General workflow for the synthesis of 2-pyrrolidinemethanol enantiomers.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized 2-pyrrolidinemethanol. The expected chemical shifts are provided in Section 1.2. To determine the enantiomeric excess, a chiral solvating agent can be added to the NMR sample, which will induce diastereomeric interactions and result in the splitting of signals for the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique for determining the enantiomeric purity (enantiomeric excess, ee) of the synthesized 2-pyrrolidinemethanol.

General Protocol:

-

Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or Pirkle-type columns are often effective.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation. For basic compounds like 2-pyrrolidinemethanol, a small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Detection: UV detection is commonly used, typically at a wavelength where the compound has some absorbance (e.g., around 210 nm).

Workflow for Chiral HPLC Method Development:

Caption: Workflow for developing a chiral HPLC method for 2-pyrrolidinemethanol.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Under electron ionization (EI), alcohols typically undergo α-cleavage and dehydration. For 2-pyrrolidinemethanol, the molecular ion peak (M⁺) would be at m/z 101. A common fragmentation pathway would be the loss of the hydroxymethyl group (•CH₂OH, 31 Da) leading to a fragment at m/z 70, which corresponds to the pyrrolidinyl cation. Another possible fragmentation is the loss of a hydrogen atom to give a fragment at m/z 100.

Applications in Asymmetric Synthesis

The primary and most significant application of (R)-(-)- and (S)-(+)-2-pyrrolidinemethanol is in the field of asymmetric synthesis, where they serve as versatile chiral auxiliaries and precursors to a wide range of organocatalysts.

Role as Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. Prolinol and its derivatives are effective chiral auxiliaries due to their rigid bicyclic-like structures in transition states, which provide a well-defined steric environment.

General Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis:

Caption: The logical flow of asymmetric synthesis using a chiral auxiliary.

Precursors to Organocatalysts

(R)-(-)- and (S)-(+)-2-pyrrolidinemethanol are precursors to a variety of highly effective organocatalysts. These catalysts are particularly prominent in enamine and iminium ion catalysis, which are key strategies in modern asymmetric synthesis.

-

(S)- and (R)-Prolinol Derivatives in Aldol Reactions: Prolinol and its derivatives can catalyze the direct asymmetric aldol reaction between ketones and aldehydes. The mechanism typically involves the formation of a chiral enamine intermediate from the ketone and the catalyst, which then reacts with the aldehyde in a stereocontrolled manner.

-

Hayashi-Jørgensen Catalysts: Silyl-protected diarylprolinols, often referred to as Hayashi-Jørgensen catalysts, are highly effective organocatalysts for a range of asymmetric transformations, including Michael additions and α-functionalizations of aldehydes.

The versatility and high stereocontrol afforded by prolinol-derived catalysts have made them indispensable tools in the synthesis of complex, biologically active molecules, including many pharmaceutical agents.

Conclusion

(R)-(-)-2-Pyrrolidinemethanol and (S)-(+)-2-Pyrrolidinemethanol are foundational chiral building blocks in modern organic synthesis. Their ready availability from the chiral pool, coupled with their straightforward synthesis and versatile reactivity, has cemented their importance in both academic research and industrial drug development. This guide has provided a comprehensive overview of their properties, synthesis, characterization, and applications, serving as a valuable resource for researchers and scientists working in the field of asymmetric synthesis.

References

A Technical Guide to the Solubility of 2-Pyrrolidineethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Pyrrolidineethanol, a versatile intermediate in the pharmaceutical and chemical industries. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing qualitative solubility information, likely miscibility based on structurally similar compounds, and detailed experimental protocols to enable researchers to determine precise solubility parameters.

Core Concepts in Solubility

Solubility is a critical physicochemical property that dictates the suitability of a solvent for synthesis, purification, formulation, and various analytical applications. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For drug development professionals, understanding and quantifying the solubility of a compound like this compound is fundamental for ensuring optimal reaction conditions, achieving desired formulation concentrations, and predicting bioavailability.

Miscibility, a related concept, refers to the ability of two liquids to mix in all proportions, forming a single homogeneous phase.[1] The principle of "like dissolves like" is a useful heuristic, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[2]

Data Presentation: Solubility Profile

Table 1: Qualitative Solubility and Miscibility of 2-Pyrrolidinone in Various Solvents

| Solvent | Chemical Class | Polarity | Expected Miscibility with this compound |

| Water | Protic | High | Miscible[3] |

| Ethanol | Protic, Polar | High | Miscible |

| Methanol | Protic, Polar | High | Likely Miscible |

| Benzene | Aromatic, Non-polar | Low | Miscible |

| Chloroform | Halogenated, Polar | Medium | Miscible |

| Diethyl Ether | Ether, Non-polar | Low | Miscible |

| Ethyl Acetate | Ester, Polar | Medium | Miscible |

| Carbon Disulfide | Non-polar | Low | Miscible |

| Petroleum Ether | Non-polar Hydrocarbon | Low | Poorly Soluble[4] |

Note: The miscibility data presented is for 2-Pyrrolidinone and serves as an estimation for this compound due to structural similarities. Researchers should experimentally verify the solubility for their specific application.

Experimental Protocol: Determination of Equilibrium Solubility

To obtain precise quantitative solubility data, the following experimental protocol, based on the shake-flask method, is recommended. This method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector

-

Vials for sample collection

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the solution to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Logical Workflow for Solubility Determination

Caption: A flowchart of the experimental workflow for determining the equilibrium solubility of a compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is sparse, its structural characteristics and the known properties of the related compound 2-Pyrrolidinone suggest it is likely miscible with a broad range of common organic solvents. For applications requiring precise solubility values, the provided experimental protocol offers a robust method for their determination. This guide empowers researchers and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this compound in their work.

References

Spectroscopic Analysis of 2-Pyrrolidineethanol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Pyrrolidineethanol, a valuable building block in pharmaceutical and chemical synthesis. Due to the limited availability of public spectroscopic data for 2-(Pyrrolidin-2-yl)ethanol, this guide focuses on the well-characterized and often related isomer, N-(2-Hydroxyethyl)pyrrolidine (CAS No. 2955-88-6), also known as 1-Pyrrolidineethanol. The methodologies and principles described herein are broadly applicable to the structural elucidation of similar small organic molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-(2-Hydroxyethyl)pyrrolidine, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for N-(2-Hydroxyethyl)pyrrolidine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.64 | Triplet | 2H | -CH₂-OH |

| ~2.65 | Triplet | 2H | -N-CH₂- |

| ~2.56 | Multiplet | 4H | Pyrrolidine ring -CH₂- groups adjacent to N |

| ~1.78 | Multiplet | 4H | Pyrrolidine ring -CH₂- groups β to N |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for N-(2-Hydroxyethyl)pyrrolidine [1]

| Chemical Shift (δ) ppm | Assignment |

| ~59.5 | -CH₂-OH |

| ~58.0 | -N-CH₂- |

| ~54.5 | Pyrrolidine ring -CH₂- groups adjacent to N |

| ~23.5 | Pyrrolidine ring -CH₂- groups β to N |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for N-(2-Hydroxyethyl)pyrrolidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 (broad) | Strong | O-H stretch (alcohol) |

| 2965-2850 | Strong | C-H stretch (aliphatic) |

| 1465 | Medium | C-H bend (methylene) |

| 1120 | Strong | C-N stretch (tertiary amine) |

| 1050 | Strong | C-O stretch (primary alcohol) |

Sample preparation: Neat liquid.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for N-(2-Hydroxyethyl)pyrrolidine

| m/z | Relative Intensity | Assignment |

| 115 | Moderate | [M]⁺ (Molecular Ion) |

| 84 | High | [M - CH₂OH]⁺ |

| 70 | High | [M - CH₂CH₂OH]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation For ¹H and ¹³C NMR analysis, a sample of N-(2-Hydroxyethyl)pyrrolidine is prepared as follows:

-

Approximately 10-20 mg of the liquid sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

The solution is transferred into a clean, dry 5 mm NMR tube.

-

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

2.1.2. ¹H NMR Spectroscopy A standard ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Typical acquisition parameters include:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically averaged to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans ensures full relaxation of the protons.

-

Spectral Width: A spectral width of approximately 12-16 ppm is used to cover the entire proton chemical shift range.

2.1.3. ¹³C NMR Spectroscopy A proton-decoupled ¹³C NMR spectrum is acquired on the same spectrometer. Typical acquisition parameters include:

-

Pulse Program: A standard proton-decoupled pulse sequence with a 30-degree pulse (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay: A relaxation delay of 2 seconds is commonly used.

-

Spectral Width: A spectral width of approximately 200-240 ppm is used to cover the entire carbon chemical shift range.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The infrared spectrum is obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

A small drop of the neat liquid sample, N-(2-Hydroxyethyl)pyrrolidine, is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

The sample spectrum is then recorded.

-

Data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

After the measurement, the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and dried.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is performed to determine the mass-to-charge ratio of the molecule and its fragments.

-

A dilute solution of N-(2-Hydroxyethyl)pyrrolidine is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

1 µL of the sample solution is injected into the GC-MS system.

-

The gas chromatograph is equipped with a capillary column suitable for the analysis of polar compounds (e.g., a DB-5ms or equivalent).

-

The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities.

-

The mass spectrometer is operated in Electron Ionization (EI) mode with an electron energy of 70 eV.

-

The mass spectrum is recorded over a mass range of m/z 35-300.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between different spectroscopic techniques in structural elucidation.

References

2-Pyrrolidineethanol: A Versatile Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a privileged structural motif, frequently found in a wide array of biologically active natural products, pharmaceuticals, and as the core of highly effective organocatalysts and chiral ligands in asymmetric synthesis.[1][2] Its rigid, five-membered ring structure provides a well-defined stereochemical environment, making it an ideal template for inducing chirality in synthetic transformations. Among the diverse family of pyrrolidine-based chiral building blocks, 2-pyrrolidineethanol presents itself as a valuable and versatile synthon.

This technical guide details the application of this compound as a chiral building block in organic synthesis. While direct literature on this compound can be sparse, its synthetic utility can be effectively demonstrated through methodologies adapted from its close and well-documented structural analogs, such as prolinol and 2-methylpyrrolidine derivatives. This guide will provide detailed experimental protocols, quantitative data from analogous systems, and visual diagrams of key synthetic workflows to empower researchers in leveraging this compound for the stereocontrolled synthesis of complex molecules.

Core Application: Asymmetric α-Alkylation of Ketones via Chiral Auxiliary

A primary application of chiral pyrrolidine derivatives is in the asymmetric α-alkylation of carbonyl compounds. This is often achieved through the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed and can often be recovered.

The methodology detailed here is adapted from the highly successful SAMP/RAMP hydrazone chemistry developed by E. J. Corey and Dieter Enders.[3] In this proposed scheme, this compound is first converted into a chiral hydrazine auxiliary, analogous to (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). This new auxiliary can then be used to synthesize enantioenriched α-alkylated ketones with a high degree of stereocontrol.

Logical Workflow for Synthesis and Application

The overall synthetic strategy involves three main stages:

-

Synthesis of the Chiral Auxiliary : Conversion of (S)-2-pyrrolidineethanol into its corresponding chiral hydrazine derivative.

-

Asymmetric Alkylation : Formation of a chiral hydrazone with a prochiral ketone, followed by diastereoselective alkylation.

-

Auxiliary Cleavage : Removal of the chiral auxiliary to yield the enantioenriched α-alkylated ketone.

Figure 1: General workflow for the synthesis and application of a this compound-derived chiral auxiliary.

Data Presentation: Performance in Asymmetric Alkylation

The following table summarizes the typical performance of the analogous SAMP auxiliary in the asymmetric α-alkylation of various ketones. These values provide a benchmark for the expected yields and stereoselectivities when using a this compound-derived auxiliary under similar conditions.

| Entry | Ketone | Electrophile (R-X) | Yield (%) | d.e. (%) | e.e. (%) | Reference |

| 1 | Cyclohexanone | MeI | 85 | ≥95 | ≥95 | [3] |

| 2 | Cyclopentanone | EtI | 90 | ≥96 | ≥96 | [3] |

| 3 | Acetone | n-PrI | 78 | ≥95 | ≥95 | [3] |

| 4 | 3-Pentanone | BnBr | 82 | ≥98 | ≥98 | [3] |

| 5 | Propiophenone | Allyl-Br | 75 | ≥90 | ≥90 | [3] |

Experimental Protocols

The following protocols are adapted from established procedures for prolinol and its derivatives and are presented here for application with this compound.[3][4] Researchers should perform appropriate reaction monitoring and optimization.

Protocol 1: Synthesis of (S)-1-Amino-2-(2-methoxyethyl)pyrrolidine (Adapting SAMP Synthesis)

This protocol describes the conversion of (S)-2-pyrrolidineethanol into a chiral hydrazine auxiliary.

Figure 2: Synthetic pathway to the chiral hydrazine auxiliary from this compound.

Materials:

-

(S)-2-Pyrrolidineethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (MeI)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

O-Methylation:

-

To a stirred suspension of NaH (1.1 eq) in anhydrous THF under an argon atmosphere, add a solution of (S)-2-pyrrolidineethanol (1.0 eq) in THF dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

-

Stir the reaction at room temperature overnight.

-

Carefully quench the reaction with water and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude (S)-2-(2-methoxyethyl)pyrrolidine.

-

-

N-Nitrosation and Reduction:

-

Dissolve the crude product from the previous step in aqueous HCl.

-

Cool the solution to 0 °C and add a solution of NaNO₂ (1.1 eq) in water dropwise.

-

Stir the mixture at 0 °C for 2 hours, then extract the N-nitrosoamine with dichloromethane.

-

Dry the organic layer and concentrate carefully.

-

Caution: N-nitroso compounds are potential carcinogens.

-

Prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether under argon.

-

Add a solution of the crude N-nitrosoamine in diethyl ether dropwise at 0 °C.

-

Reflux the mixture for 4 hours.

-

Cool to 0 °C and quench sequentially by the careful addition of water, 15% NaOH solution, and then more water.

-

Filter the resulting solids and wash thoroughly with diethyl ether.

-

Dry the combined filtrate and concentrate under reduced pressure. Purify the residue by distillation to yield (S)-1-amino-2-(2-methoxyethyl)pyrrolidine.

-

Protocol 2: Asymmetric Alkylation of Cyclohexanone

Materials:

-

(S)-1-Amino-2-(2-methoxyethyl)pyrrolidine (from Protocol 1)

-

Cyclohexanone

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Alkyl halide (e.g., methyl iodide)

-

Ozone (for cleavage)

-

Dichloromethane (DCM)

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, combine the chiral hydrazine (1.0 eq) and cyclohexanone (1.1 eq).

-

Heat the mixture neat at 60 °C under an argon atmosphere overnight.

-

Cool the mixture and purify by vacuum distillation to obtain the pure chiral hydrazone.

-

-

Diastereoselective Alkylation:

-

Dissolve the purified hydrazone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under argon.

-

Add LDA solution (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.

-

Stir the resulting deep-yellow to orange solution for 2-4 hours at -78 °C to ensure complete formation of the azaenolate.

-

Add the alkyl halide (1.2 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.

-

Dry the combined organic layers over MgSO₄, filter, and concentrate.

-

-

Auxiliary Cleavage (Ozonolysis):

-

Dissolve the crude alkylated hydrazone in DCM and cool to -78 °C.

-

Bubble ozone through the solution until a persistent blue color is observed.

-

Purge the solution with oxygen or argon to remove excess ozone.

-

Quench the reaction with dimethyl sulfide or triphenylphosphine and allow to warm to room temperature.

-

Wash the organic layer with water and brine, then dry over MgSO₄.

-

Concentrate under reduced pressure and purify the residue by flash chromatography to isolate the enantioenriched α-alkylated cyclohexanone. The enantiomeric excess can be determined by chiral GC or HPLC analysis.

-

This guide provides a framework for utilizing this compound as a valuable chiral building block. By adapting well-established protocols from analogous systems, researchers can unlock its potential in the asymmetric synthesis of complex and valuable molecules. As with any synthetic procedure, careful optimization of reaction conditions is recommended to achieve the best results.

References

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Pyrrolidineethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and potential hazards of 2-Pyrrolidineethanol (CAS No. 2955-88-6). The information is intended for professionals in research, scientific, and drug development fields who may work with this compound.

Chemical and Physical Properties

This compound, also known as N-(2-Hydroxyethyl)pyrrolidine, is a colorless liquid. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry.[1] Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C6H13NO | [1] |

| Molecular Weight | 115.17 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 79-81 °C at 17 hPa | [2] |

| Flash Point | 56 °C | [1] |

| Density | 0.985 g/cm³ | [1] |

| Refractive Index | 1.4713 (22 °C) | [1] |

| Solubility | Partly soluble in water; Soluble in alcohol, ether, and benzene. | [1] |

| Stability | Stable under normal temperatures and pressures. | [1] |

Toxicological Data

The toxicological properties of this compound have not been extensively investigated.[3] However, it is classified as a flammable liquid and vapor.[2] For the structurally related compound, 1-Methyl-2-pyrrolidineethanol, an oral LD50 in rats has been determined.

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1800 mg/kg | [3] |

Experimental Protocol: Acute Oral Toxicity (LD50) Determination

Objective: To determine the dose of a substance that is lethal to 50% of a test animal population after a single oral administration.[7]

Methodology (based on OECD Guideline 425):

-

Animal Selection: Healthy, young adult rodents (preferably female rats as they are often slightly more sensitive) are used.[8][9] The animals are acclimatized to laboratory conditions for at least 5 days prior to the test.[8]

-

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature and lighting. Standard laboratory diet and drinking water are provided ad libitum, though animals are fasted before dosing.[9]

-

Dose Preparation and Administration: The test substance is typically administered as a solution or suspension in an appropriate vehicle (e.g., water or corn oil). The dose is administered in a single gavage to each animal.[9]

-

Dosing Procedure (Up-and-Down Method):

-

A single animal is dosed at a level just below the best preliminary estimate of the LD50.

-

If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.[9]

-

This sequential dosing continues, typically with 48-hour intervals between animals, until a stopping criterion is met (e.g., a specified number of reversals in outcome).[9]

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.[8][9]

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.[9]

Safety and Handling

Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves. Inspect gloves prior to use and use proper glove removal technique.[10]

-

Body Protection: Wear a lab coat or other protective clothing.

-

-

Respiratory Protection: Use in a well-ventilated area. If inhalation risk is high, use a suitable respirator.

Safe Handling Practices

-

Avoid contact with skin and eyes.[10]

-

Avoid inhalation of vapor or mist.[2]

-

Keep away from sources of ignition, including heat, sparks, and open flames.[2][3]

-

Take measures to prevent the buildup of electrostatic charge.[2]

-

Use in a well-ventilated area, preferably in a chemical fume hood.[11][12]

-

Wash hands thoroughly after handling.

Spill Cleanup Protocol

In the event of a spill, follow these procedures:

-

Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[13]

-

Eliminate Ignition Sources: Remove all sources of ignition from the area.[10]

-

Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[3]

-

Absorb the Spill: Carefully absorb the spilled liquid.

-

Collect and Dispose: Collect the absorbed material into a suitable, labeled container for disposal.[3] Do not let the product enter drains.[10]

-

Decontaminate the Area: Clean the spill area with soap and water.

-

Dispose of Waste: Dispose of the contaminated materials as hazardous waste in accordance with local regulations.

Storage and Incompatibility

Proper storage is essential to maintain the stability of this compound and prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[10] Keep containers tightly closed and sealed.[10] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3]

Applications in Drug Development

This compound is a useful intermediate in the synthesis of pharmaceuticals.[1] One notable application is in the synthesis of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1]

Workflow: Synthesis of Diclofenac using this compound

Below is a conceptual workflow for the synthesis of a Diclofenac derivative, highlighting the role of this compound.

Caption: Conceptual workflow for the synthesis of a Diclofenac derivative.

Biological Activity and Signaling Pathways

While the primary use of this compound is as a chemical intermediate, some pyrrolidine derivatives have shown biological activity. For instance, certain pyrrolidinoindoline alkaloids exhibit cytotoxic, antiviral, antibacterial, and antifungal properties.[14] Additionally, some pyrrolidine derivatives have been investigated as potential anti-diabetic agents.[15] A structural isomer, 2-Pyrrolidin-2-yl-ethanol, has been mentioned as a potential inhibitor of c-Kit kinase for cancer treatment.[16] However, specific signaling pathways directly modulated by N-(2-hydroxyethyl)pyrrolidine are not well-documented in publicly available literature.

General Laboratory Workflow for Handling Flammable Liquids

Given that this compound is a flammable liquid, a general workflow for its safe handling in a laboratory setting is presented below.

Caption: General laboratory workflow for the safe handling of flammable liquids.

References

- 1. N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol; 1-(2-Hydroxyethyl) pyrrolidine; 2-(1-Pyrrolidino) ethanol; 2-(1-Pyrrolidinyl) ethanol [mallakchemicals.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. m.youtube.com [m.youtube.com]

- 7. fda.gov [fda.gov]

- 8. scribd.com [scribd.com]

- 9. oecd.org [oecd.org]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. ehs.washington.edu [ehs.washington.edu]

- 12. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]

- 13. lobachemie.com [lobachemie.com]

- 14. Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pyrrolidine-2-ethanol | 19432-88-3 [chemicalbook.com]

An In-depth Technical Guide to the Hygroscopic Nature and Handling of 2-Pyrrolidineethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of 2-Pyrrolidineethanol, a versatile intermediate in pharmaceutical and chemical synthesis. While specific quantitative data on its moisture-absorbing properties are not extensively published, this document outlines the best practices for its handling and storage based on the characteristics of similar hygroscopic compounds. Furthermore, it details the standard experimental protocols for determining hygroscopicity, enabling researchers to precisely quantify this critical parameter.

Introduction to Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb or adsorb moisture from the surrounding environment. This property is of paramount importance in the pharmaceutical industry as the presence of water can significantly impact the chemical and physical stability of active pharmaceutical ingredients (APIs) and intermediates. For a compound like this compound, which is utilized in the synthesis of various drugs, understanding and controlling its interaction with atmospheric moisture is crucial for ensuring product quality, stability, and shelf-life.

Physicochemical Properties of this compound and Related Compounds

A summary of the known physical and chemical properties of this compound and a related compound, 1-Methyl-2-pyrrolidineethanol, is presented in the table below. These properties are essential for developing appropriate handling and storage protocols.

| Property | This compound | 1-Methyl-2-pyrrolidineethanol |

| CAS Number | 2955-88-6[1] | 67004-64-2[2][3][4] |

| Molecular Formula | C₆H₁₃NO[1] | C₇H₁₅NO[2] |

| Molecular Weight | 115.17 g/mol [1] | 129.20 g/mol |

| Appearance | Colorless liquid[1] | Clear yellow to brownish liquid[2][4] |

| Boiling Point | 79-81°C[1] | 110-112 °C at 14 mm Hg[2][4] |

| Density | 0.985 g/cm³[1] | 0.951 g/mL at 25 °C[2][4] |

| Refractive Index | 1.4713 (22ºC)[1] | n20/D 1.4713[2][4] |

| Solubility | Partly soluble in water. Soluble in alcohol, ether, benzene.[1] | Miscible with water.[5] |

| Stability | Stable under normal temperatures and pressures.[1] | Stable at room temperature in closed containers under normal storage and handling conditions.[6] |

Handling and Storage of Hygroscopic this compound

Given the potential for moisture absorption, stringent handling and storage procedures are necessary to maintain the integrity of this compound.

General Precautions

Researchers should handle this compound in a controlled environment, such as a glove box or a room with low humidity, to minimize exposure to atmospheric moisture. When handling is necessary in an open lab, it should be done expeditiously.

Storage

Proper storage is critical for preventing moisture uptake. Containers should be airtight and securely sealed. The use of desiccants within a secondary storage container is highly recommended. For long-term storage, placing the primary container in a heat-sealable, moisture-barrier bag with a desiccant can provide an additional layer of protection. Store the compound in a cool, dry place.[7]

Dispensing

When dispensing this compound, it is advisable to work quickly to reduce the time the container is open. Using techniques such as flushing the container with a dry, inert gas (e.g., nitrogen or argon) before and after dispensing can help to displace moist air. For frequent use, aliquoting the material into smaller, single-use vials can prevent the repeated exposure of the bulk material to the atmosphere.

Experimental Protocols for Determining Hygroscopicity

To quantitatively assess the hygroscopic nature of this compound, several established analytical techniques can be employed.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of humidity at a constant temperature.[8][9][10][11]

Methodology:

-

A small amount of the this compound sample (typically 1-10 mg) is placed on a microbalance within the DVS instrument.

-

The sample is initially dried by exposure to a stream of dry gas (0% relative humidity, RH) until a stable mass is achieved.

-

The relative humidity of the gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

-

At each step, the sample mass is continuously monitored until it reaches equilibrium, indicating that no more moisture is being absorbed.

-

After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to study the desorption process.

-

The data is plotted as a sorption-desorption isotherm, showing the percentage change in mass as a function of relative humidity.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly accurate method for determining the water content of a substance.[12] It is based on a stoichiometric reaction between iodine and water.

Methodology:

-

The Karl Fischer titrator, consisting of a titration cell with a solvent (typically methanol-based), is conditioned to a dry state.

-

A known mass of the this compound sample is accurately weighed and injected into the titration cell.

-

The Karl Fischer reagent, containing iodine, is added to the cell. The iodine reacts with the water present in the sample.

-

The endpoint of the titration is detected potentiometrically when an excess of iodine is present.

-

The amount of Karl Fischer reagent consumed is used to calculate the water content in the sample, typically expressed as a percentage or in parts per million (ppm).

Workflow for Handling and Testing

The following diagram illustrates a logical workflow for the handling and hygroscopicity testing of this compound.

Caption: A logical workflow for the handling, storage, and hygroscopicity assessment of this compound.

Conclusion

While direct quantitative data on the hygroscopic nature of this compound is limited in publicly available literature, its chemical structure suggests a potential for moisture absorption. Therefore, it is imperative for researchers, scientists, and drug development professionals to adopt cautious handling and storage procedures. The implementation of the detailed experimental protocols, such as Dynamic Vapor Sorption and Karl Fischer titration, will enable the precise characterization of its hygroscopicity. This will, in turn, ensure the integrity and stability of this compound throughout the research and development process, ultimately contributing to the quality and efficacy of the final pharmaceutical products.

References

- 1. N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol; 1-(2-Hydroxyethyl) pyrrolidine; 2-(1-Pyrrolidino) ethanol; 2-(1-Pyrrolidinyl) ethanol [mallakchemicals.com]

- 2. lookchem.com [lookchem.com]

- 3. 1-Methyl-2-pyrrolidineethanol | C7H15NO | CID 93363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methyl-2-pyrrolidineethanol | 67004-64-2 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. echemi.com [echemi.com]

- 7. tutorchase.com [tutorchase.com]

- 8. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 9. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 10. Dynamic Vapour Sorption - Ankersmid.eu [ankersmid.eu]

- 11. mt.com [mt.com]

- 12. greyhoundchrom.com [greyhoundchrom.com]

2-Pyrrolidineethanol stability under different solvent conditions

An In-depth Technical Guide on the Stability of 2-Pyrrolidineethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a valuable building block in organic synthesis and pharmaceutical development, possesses a chemical structure that suggests potential stability concerns under various storage and handling conditions. A thorough understanding of its stability profile is paramount for ensuring the quality, safety, and efficacy of intermediates and final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the stability of this compound under different solvent conditions, drawing upon available data for the compound and its close structural analogs. It outlines potential degradation pathways, detailed experimental protocols for stability assessment, and presents data in a clear, comparative format.

Physicochemical Properties and General Stability

This compound is a colorless liquid that is soluble in alcohol, ether, and benzene, but only partially soluble in water[1]. General technical data suggests that it is stable under normal temperatures and pressures[1][2]. However, its structure, containing a tertiary amine and a primary alcohol, indicates a susceptibility to degradation, particularly through oxidation. Studies on the closely related compound, 1-(2-hydroxyethyl)pyrrolidine, have shown that while it is more stable than other tertiary amines, its stability is significantly compromised in the presence of high concentrations of oxygen and iron[3].

Potential Degradation Pathways

The primary degradation pathways anticipated for this compound are oxidation and, to a lesser extent, hydrolysis under extreme pH and temperature conditions.

-

Oxidative Degradation: The tertiary amine of the pyrrolidine ring is susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products. The presence of metal ions can catalyze this process.

-

Hydrolysis: While generally stable, forced conditions such as high temperature and strong acidic or basic environments could potentially lead to the cleavage of the molecule.

Quantitative Stability Data

While specific quantitative data such as degradation rates and half-life for this compound are not extensively available in public literature, the following table summarizes the expected stability based on data from analogous compounds and general chemical principles. Researchers are strongly encouraged to perform forced degradation studies to generate specific data for their unique formulations and conditions[4].

| Solvent System | Condition | Expected Stability | Potential Degradants | Reference/Rationale |

| Aqueous Solutions | ||||

| Neutral (pH ~7) | Room Temperature | Generally Stable | Minimal degradation expected | Inferred from general stability data[1] |

| Acidic (e.g., 0.1 M HCl) | 60°C | Potential for slow hydrolysis | Ring-opened products | Based on forced degradation protocols for similar compounds[4][5] |

| Basic (e.g., 0.1 M NaOH) | 60°C | Potential for slow hydrolysis | Ring-opened products | Based on forced degradation protocols for similar compounds[4][5] |

| Organic Solvents | ||||

| Protic Solvents (e.g., Methanol, Ethanol) | Room Temperature | Generally Stable | Minimal degradation expected | General chemical principles |

| Aprotic Solvents (e.g., Acetonitrile, DMSO) | Room Temperature | Generally Stable | Minimal degradation expected | General chemical principles |

| Oxidative Conditions | ||||

| 3% H₂O₂ in Aqueous Solution | Room Temperature | Likely to degrade | N-oxides, other oxidation products | Inferred from stability of similar compounds and forced degradation protocols[3][4][5] |

| High O₂ concentration with metal ions (e.g., Fe²⁺) | Elevated Temperature | Significant degradation expected | N-oxides, other oxidation products | Based on studies of 1-(2-hydroxyethyl)pyrrolidine[3] |

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability should involve forced degradation studies under various stress conditions. The following protocols are adapted from general guidelines for stability testing of pharmaceutical substances.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL[4][5].

2. Stress Conditions:

-

Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis[4][5].

-

Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours. At specified time points, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis[4][5].

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw a sample and dilute for analysis[4][5].

-

Thermal Degradation: Place a sample of the neat compound or a solution in a sealed, transparent vial. Heat the vial in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours). Maintain a control sample at room temperature. After the heating period, allow the sample to cool and prepare for analysis[4][5].

-

Photolytic Degradation: Expose a solution of the compound to a light source providing both UV and visible light, as per ICH Q1B guidelines. Keep a control sample in the same conditions but protected from light. After the exposure period, analyze both the exposed and control samples[4].

3. Analysis:

-

Analyze all samples using a suitable stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a mass spectrometer (MS) to identify and characterize the degradation products[4].

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation of polar and non-polar compounds.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have absorbance. Diode array detection (DAD) is preferable to assess peak purity.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

While this compound is generally stable under standard conditions, this technical guide highlights its potential susceptibility to oxidative and hydrolytic degradation under stress conditions. The provided protocols offer a robust framework for researchers and drug development professionals to conduct thorough stability assessments. The generation of specific quantitative data through forced degradation studies is crucial for ensuring the development of stable formulations and for regulatory compliance. A comprehensive understanding of the degradation pathways will ultimately contribute to the development of safe and effective pharmaceutical products.

References

- 1. N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol; 1-(2-Hydroxyethyl) pyrrolidine; 2-(1-Pyrrolidino) ethanol; 2-(1-Pyrrolidinyl) ethanol [mallakchemicals.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of Chiral Ligands from 2-Pyrrolidineethanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various chiral ligands derived from the versatile starting material, (S)- or (R)-2-pyrrolidineethanol. These ligands are of significant interest in asymmetric catalysis, a cornerstone of modern drug discovery and development, enabling the stereoselective synthesis of chiral molecules. The protocols outlined below cover the preparation of key classes of ligands, including chiral phosphines and β-amino alcohols, and their application in highly enantioselective transformations.

Introduction

Chiral ligands derived from 2-pyrrolidineethanol, which is readily available from the natural amino acid proline, have proven to be highly effective in a wide range of asymmetric catalytic reactions.[1] The inherent chirality of the pyrrolidine ring, coupled with the versatile functionality of the ethanol side chain, allows for the synthesis of a diverse library of ligands with tunable steric and electronic properties. These ligands have found successful application in reactions such as the enantioselective addition of organozinc reagents to aldehydes and the asymmetric hydrogenation of olefins, producing chiral alcohols and amino acids with high enantiomeric excess (ee).[2][3]

Synthesis of Chiral Phosphine Ligands

Chiral phosphine ligands are a critical class of ligands in asymmetric catalysis, particularly in hydrogenation reactions. A common strategy for the synthesis of phosphine ligands from this compound involves a two-step procedure: activation of the hydroxyl group followed by nucleophilic substitution with a phosphide reagent.

Experimental Protocol: Synthesis of (S)-2-((Diphenylphosphino)methyl)pyrrolidine

This protocol details the synthesis of a valuable phosphine ligand from (S)-2-pyrrolidineethanol.

Step 1: Tosylation of (S)-2-Pyrrolidineethanol

-

Materials:

-

(S)-2-Pyrrolidineethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

1M HCl

-

Saturated NaHCO₃ solution

-

Brine (saturated NaCl solution)

-

Anhydrous Na₂SO₄ or MgSO₄

-

-

-

Dissolve (S)-2-pyrrolidineethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.5-2.0 eq) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2-1.5 eq).

-

Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

-

Purify the product by column chromatography on silica gel if necessary.

-

Step 2: Nucleophilic Substitution with Lithium Diphenylphosphide

-

Materials:

-

(S)-2-(Tosyloxymethyl)pyrrolidine (from Step 1)

-

Diphenylphosphine

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous NH₄Cl solution

-

Diethyl ether

-

Anhydrous Na₂SO₄ or MgSO₄

-

-

Procedure:

-

In a separate flask under an inert atmosphere, prepare a solution of lithium diphenylphosphide (LiPPh₂) by adding n-butyllithium (1.0 eq) dropwise to a solution of diphenylphosphine (1.0 eq) in anhydrous THF at 0 °C.

-

Stir the resulting orange-red solution at 0 °C for 30 minutes.

-

In another flask, dissolve the tosylate from Step 1 (1.0 eq) in anhydrous THF.

-

Slowly add the solution of the tosylate to the LiPPh₂ solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (S)-2-((diphenylphosphino)methyl)pyrrolidine.

-

Caption: Synthetic workflow for a chiral phosphine ligand.

Application in Asymmetric Catalysis: Rh-Catalyzed Hydrogenation

Chiral pyrrolidine-based phosphine ligands are highly effective in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, a key reaction for producing enantiomerically pure compounds.

Quantitative Data